molecular formula C25H28Cl2N6O4 B12714593 1H-Imidazole-1-acetic acid, 4-(3-nitro-4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide CAS No. 93637-68-4

1H-Imidazole-1-acetic acid, 4-(3-nitro-4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide

Cat. No.: B12714593
CAS No.: 93637-68-4
M. Wt: 547.4 g/mol
InChI Key: AKAYMBAQFBDRIR-WKULSOCRSA-N
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Description

1H-Imidazole-1-acetic acid, 4-(3-nitro-4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1H-Imidazole-1-acetic acid, 4-(3-nitro-4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves several steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the acetic acid group. The nitro and propoxyphenyl groups are then added through nitration and etherification reactions, respectively. The final step involves the formation of the hydrazide linkage with the bis(2-chloroethyl)amino group .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1H-Imidazole-1-acetic acid, 4-(3-nitro-4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key biological processes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and hydrazides. Compared to these compounds, 1H-Imidazole-1-acetic acid, 4-(3-nitro-4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

CAS No.

93637-68-4

Molecular Formula

C25H28Cl2N6O4

Molecular Weight

547.4 g/mol

IUPAC Name

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(3-nitro-4-propoxyphenyl)imidazol-1-yl]acetamide

InChI

InChI=1S/C25H28Cl2N6O4/c1-2-13-37-24-8-5-20(14-23(24)33(35)36)22-16-31(18-28-22)17-25(34)30-29-15-19-3-6-21(7-4-19)32(11-9-26)12-10-27/h3-8,14-16,18H,2,9-13,17H2,1H3,(H,30,34)/b29-15+

InChI Key

AKAYMBAQFBDRIR-WKULSOCRSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=CN(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl)[N+](=O)[O-]

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=CN(C=N2)CC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl)[N+](=O)[O-]

Origin of Product

United States

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